(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Description
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative with a cyano-substituted phenyl group at the 3-position of the aromatic ring. β-amino acids like this are critical in drug design due to their enhanced metabolic stability and conformational rigidity compared to α-amino acids .
Properties
IUPAC Name |
(3R)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAIOCXWQMXNIX-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647469 | |
| Record name | (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-87-7, 269726-82-1 | |
| Record name | Benzenebutanoic acid, β-amino-3-cyano-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and ®-2-aminobutyric acid.
Condensation Reaction: The initial step involves a condensation reaction between 3-cyanobenzaldehyde and ®-2-aminobutyric acid in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired ®-3-Amino-4-(3-cyanophenyl)butanoic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride may involve optimized reaction conditions, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction time and improve selectivity.
Purification Techniques: Implementing advanced purification methods like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Aminophenyl derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and protein synthesis.
Comparison with Similar Compounds
Substituent Position: 3-Cyanophenyl vs. 4-Cyanophenyl
The position of the cyano group on the phenyl ring significantly influences molecular interactions. For example:
Key Findings :
- The 4-cyano isomer (CAS 269726-85-4) has a well-defined stereocenter and is commercially available .
- Meta-substitution (3-cyano) may alter receptor binding in pharmacological applications due to steric and electronic effects.
Halogenated Derivatives: Fluoro-, Chloro-, and Trifluoromethyl-Substituted Analogues
Halogen substituents modulate electronic properties and bioavailability:
| Compound | Substituent | Molecular Formula | Molecular Weight | CAS Number | Purity |
|---|---|---|---|---|---|
| (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride | 3-Fluorophenyl | C₁₀H₁₁ClFNO₂ | 247.65 | 331763-65-6 | 95% |
| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 3-Chlorophenyl | C₁₀H₁₁Cl₂NO₂ | 264.10 | 270596-38-8 | - |
| (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride | 3-Trifluoromethylphenyl | C₁₁H₁₁ClF₃NO₂ | 297.66 | - | - |
Key Findings :
Heterocyclic Analogues: Thiophene and Benzothienyl Derivatives
Replacing phenyl with heterocycles alters electronic and steric profiles:
Key Findings :
Alkyl-Substituted Analogues: Methyl Groups
Methyl substitution influences steric bulk and hydrophobicity:
Key Findings :
Stereochemical Variants: R vs. S Enantiomers
Enantiomeric pairs exhibit distinct biological activities:
Key Findings :
- The R-enantiomer (CAS 269726-85-4) is more commonly utilized in drug discovery, while the S-form (CAS 270065-88-8) may serve as a negative control in pharmacological studies .
Biological Activity
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, also referred to as a beta-amino acid derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- Classification : Amino acid derivative
The compound features a chiral center and includes a cyanophenyl group, which significantly influences its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways related to neurotransmission and cellular metabolism.
- Receptor Modulation : Studies suggest that it can affect neurotransmitter systems by altering receptor activity, potentially leading to therapeutic effects in neurological conditions.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
- Neuropharmacological Effects : The compound has been explored for its potential therapeutic applications in treating neurological disorders due to its influence on neurotransmitter release and receptor interactions.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against various pathogens.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₃ClN₂O₂ | Potentially modulates receptor interactions |
| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | C₁₁H₁₃ClN₂O₂ | Variations in receptor selectivity |
| Boc-(S)-3-amino-4-(2-cyano-phenyl)-butyric acid | C₁₃H₁₄N₂O₂ | Different protective group affects reactivity |
This comparison highlights how the presence of specific functional groups can influence the biological activity and interaction profiles of these compounds.
Case Studies and Research Findings
-
Study on Neurotransmitter Systems :
- Research indicated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting a role in synaptic transmission.
- Techniques such as radiolabeled binding assays were employed to assess its effects on receptor activity.
-
Antimicrobial Activity Investigation :
- In vitro studies revealed that the compound exhibited significant antimicrobial properties against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.
Q & A
Basic Research Questions
Q. What are the key structural features influencing the biological activity of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride?
- The compound’s chiral (R)-configuration and the 3-cyanophenyl substituent are critical for receptor binding and enzyme inhibition. The cyano group enhances electron-withdrawing effects, stabilizing interactions with target proteins (e.g., neurotransmitter receptors or metabolic enzymes) .
- Methodological Insight : Use X-ray crystallography or NMR to analyze stereochemical orientation and substituent positioning. Molecular docking studies can validate binding modes .
Q. How is enantiomeric purity ensured during synthesis?
- Asymmetric hydrogenation or chiral auxiliary-based methods are employed. For example, rhodium catalysts with chiral ligands (e.g., BINAP) ensure >99% enantiomeric excess (ee) .
- Quality Control : Chiral HPLC or polarimetry confirms purity. Retention times and optical rotation values are compared to reference standards .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- As a hydrochloride salt, it exhibits improved aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4). Stability studies (accelerated degradation at 40°C/75% RH) show <5% decomposition over 6 months .
- Experimental Design : Use UV-Vis spectroscopy or LC-MS to monitor degradation products. Buffer systems (e.g., Tris-HCl) maintain pH-dependent stability .
Advanced Research Questions
Q. How does the 3-cyanophenyl group modulate enzyme inhibition compared to halogenated analogs?
- The cyano group’s strong electron-withdrawing nature enhances binding to enzymes like dipeptidyl peptidase-IV (DPP-IV) by forming hydrogen bonds with catalytic residues (e.g., Tyr547). In contrast, chloro or fluoro analogs rely on hydrophobic interactions .
- Data Analysis : Compare IC₅₀ values (e.g., DPP-IV inhibition: 3-cyanophenyl IC₅₀ = 12 nM vs. 3-chlorophenyl IC₅₀ = 45 nM) .
Q. What strategies resolve contradictions in reported receptor binding affinities?
- Discrepancies arise from assay conditions (e.g., cell vs. membrane-based systems). Standardize protocols:
- Use radioligand binding assays with [³H]-labeled compound.
- Normalize data to reference agonists (e.g., GABA₀ receptor: muscimol EC₅₀ = 1.2 μM vs. test compound EC₅₀ = 8.3 μM) .
Q. How can metabolic stability be optimized without compromising activity?
- Introduce deuterium at labile positions (e.g., β-carbon) to slow CYP450-mediated oxidation. Pharmacokinetic studies in rodents show a 2.5-fold increase in half-life with deuterated analogs .
- Synthetic Approach : Deuterate via Pd-catalyzed H/D exchange. Confirm incorporation via mass spectrometry .
Key Recommendations for Researchers
- Analytical Rigor : Combine LC-MS with circular dichroism (CD) to confirm stereochemistry .
- Contradiction Management : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to reconcile divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
